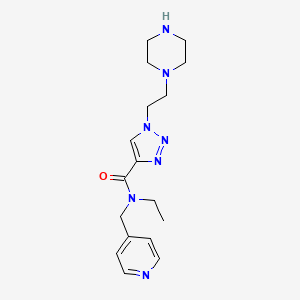

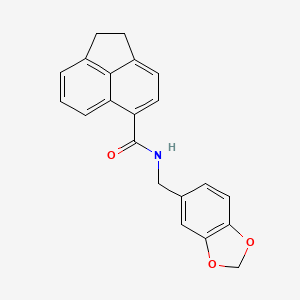

N-ethyl-1-(2-piperazin-1-ylethyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-ethyl-1-(2-piperazin-1-ylethyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, including acylation, deprotection, and salt formation. For example, a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a structurally related compound, was established, highlighting the importance of optimizing reaction conditions for achieving high purity and yield (Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using various techniques, such as X-ray diffraction, FT-IR, 1H NMR, and 13C NMR spectroscopy. These studies confirm the molecular structures and provide insights into the electronic and geometric configurations essential for the compound's activity. For instance, the crystal structure and DFT study of a nitrogenous compound revealed its optimal molecular structure and physicochemical properties (Ban et al., 2023).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including carbonylation and aminomethylation, which are pivotal for synthesizing derivatives with potential biological activities. For example, a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene highlights the complexity and versatility of these compounds in chemical synthesis (Ishii et al., 1997).

Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

The compound's synthesis often involves complex chemical reactions, including the Mannich reaction and carbonylation at a C−H bond. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives for further study. For instance, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents explored the compound's derivatives, revealing the importance of the piperazine ring in their biological activity (Norman et al., 1996). Additionally, the Rhodium-catalyzed reaction with CO and ethylene indicated a novel carbonylation reaction at a C−H bond in the piperazine ring, highlighting innovative ways to modify the compound's structure (Ishii et al., 1997).

Biological Activities and Potential Therapeutic Applications

Research into the compound's biological activities has identified several promising areas, including antimicrobial and anticancer activities. For example, the synthesis and antimicrobial activity of new pyridine derivatives highlighted the compound's potential in combating bacterial and fungal infections (Patel et al., 2011). In another study, the synthesis and in vitro antiproliferative activity against human cancer cell lines demonstrated significant anticancer potential, with some derivatives showing good activity on various cell lines (Mallesha et al., 2012).

properties

IUPAC Name |

N-ethyl-1-(2-piperazin-1-ylethyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O/c1-2-23(13-15-3-5-18-6-4-15)17(25)16-14-24(21-20-16)12-11-22-9-7-19-8-10-22/h3-6,14,19H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLZFPFQCXQMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C2=CN(N=N2)CCN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-(2-piperazin-1-ylethyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)